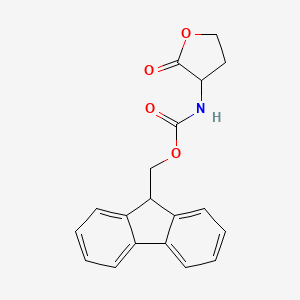

(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula C19H17NO4 and a molecular weight of 323.34 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This intermediate is then reacted with the appropriate amine to form the desired carbamate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the final product.

Análisis De Reacciones Químicas

Types of Reactions

(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Structural Characteristics

The structure of (9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate features a fluorenyl group, which contributes to its stability and reactivity in various chemical environments. The presence of the oxotetrahydrofuran moiety enhances its utility as a protecting group in peptide synthesis.

Peptide Synthesis

One of the primary applications of this compound is as a protecting group in peptide synthesis. Protecting groups are crucial for selectively modifying amino acids without affecting other functional groups. The Fmoc group is particularly favored due to its stability and ease of removal under mild conditions, typically through basic hydrolysis.

Chemical Synthesis

This compound serves as an intermediate in the synthesis of various biologically active molecules and pharmaceuticals. Its ability to undergo various chemical reactions, such as oxidation and substitution, allows for the generation of diverse chemical entities.

Biological Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. By modifying peptides with this compound, researchers can investigate how changes in structure affect biological activity.

Material Science

The unique properties of this compound make it suitable for applications in material science, particularly in the development of polymers and coatings that require specific functional characteristics derived from its chemical structure.

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the use of this compound in synthesizing cyclic peptides. Researchers optimized reaction conditions to improve yield and purity by adjusting the concentration of reagents and reaction time, showcasing the compound's versatility as a protecting group.

Case Study 2: Enzyme Mechanism Investigation

Another research effort employed this compound to probe the active sites of enzymes involved in metabolic pathways. By attaching Fmoc-Oxotetrahydrofuran derivatives to substrates, scientists could elucidate enzyme-substrate interactions and identify critical residues necessary for catalytic activity.

Mecanismo De Acción

The mechanism of action of (9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound acts as a protecting group in peptide synthesis, where it temporarily shields reactive functional groups during the synthesis process. This allows for selective reactions to occur without interference from other functional groups .

Comparación Con Compuestos Similares

Similar Compounds

- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl) (methyl)carbamate

- 9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate

- (9H-fluoren-9-yl)methyl ®-(1-mercaptopropan-2-yl)carbamate

Uniqueness

(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific structure, which provides stability and ease of removal as a protecting group in peptide synthesis. This makes it particularly valuable in the field of synthetic chemistry.

Actividad Biológica

(9H-Fluoren-9-yl)methyl (2-oxotetrahydrofuran-3-yl)carbamate, with the molecular formula C19H17NO4 and a molecular weight of 323.3 g/mol, is a compound of significant interest in biological and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorenyl group linked to a tetrahydrofuran moiety through a carbamate bond. Its structural characteristics contribute to its biological properties, particularly in enzyme interactions and as a protecting group in peptide synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C19H17NO4 |

| Molecular Weight | 323.3 g/mol |

| CAS Number | 1313254-59-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. It acts as a protecting group in peptide synthesis, allowing selective reactions without interference from other functional groups. This property makes it valuable in the synthesis of biologically active peptides and small molecules.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways.

- Antifibrotic Effects : Recent studies have highlighted its potential in reducing liver fibrosis through modulation of signaling pathways such as IKKβ-NF-κB .

- Cellular Interaction : The compound can affect cellular processes by altering protein expression levels related to fibrosis and inflammation .

Case Study 1: Antifibrotic Activity

A study evaluated the effects of this compound on LX-2 cells, a model for liver fibrosis. The results demonstrated:

- Inhibition of COL1A1 : The compound significantly reduced the expression of collagen type I alpha 1 (COL1A1), a key marker for fibrosis.

- Dose-dependent Effects : At varying concentrations (50, 100, 200, and 500 μmol/L), the compound exhibited a marked reduction in fibrotic markers .

Case Study 2: Enzyme Interaction

Research into enzyme mechanisms revealed that this compound serves as an effective inhibitor for specific enzymes involved in amino acid metabolism. This inhibition was linked to changes in protein conformation and activity, providing insights into its potential therapeutic applications .

Comparison with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known compounds exhibiting similar biological activities.

| Compound Name | Biological Activity | Efficacy (%) |

|---|---|---|

| EGCG | Anti-inflammatory | 36.46 ± 4.64 |

| L-Asp | Fibrosis marker inhibition | 11.33 ± 0.35 |

| (9H-Fluoren-9-yl)methyl | COL1A1 inhibition | Up to 97.44 |

Propiedades

IUPAC Name |

9H-fluoren-9-ylmethyl N-(2-oxooxolan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-18-17(9-10-23-18)20-19(22)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVPJFGZZHSVGJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.